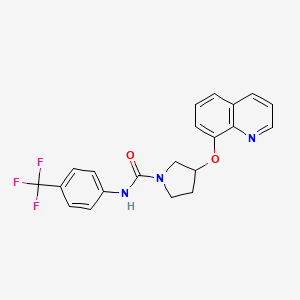

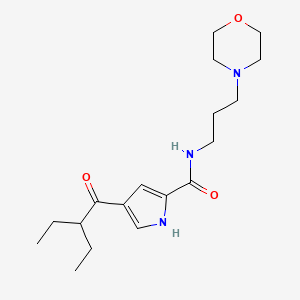

![molecular formula C19H19ClF3N5O3 B2907382 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339110-84-8](/img/structure/B2907382.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClF3N5O3 and its molecular weight is 457.84. The purity is usually 95%.

BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Agent

This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which is essential for bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase and shows antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate for developing new antibacterial drugs.

Attenuation of Secondary Metabolism in Bacteria

The compound has been found to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis when applied at sublethal doses . This suggests its potential use in controlling bacterial secondary metabolism, which can be crucial in the context of infection and antibiotic resistance.

Inhibitor of Bacterial Growth

By thwarting bacterial growth, this compound can be used to study bacterial cell processes and potentially develop new methods for controlling bacterial populations .

Agrochemical Applications

Trifluoromethylpyridine derivatives, which include this compound, are used in the protection of crops from pests . They have been incorporated into various agrochemical products, indicating their importance in the agricultural sector.

Pharmaceutical Industry

Several trifluoromethylpyridine derivatives are used in pharmaceuticals, and this compound’s structural motif is present in approved pharmaceutical products . Its unique physicochemical properties contribute to its biological activities, making it valuable for drug development.

Veterinary Products

The compound’s derivatives are also utilized in veterinary medicine, highlighting its versatility and the broad spectrum of its applications .

作用机制

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacteria, affecting their growth and survival .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of bacteria . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Pharmacokinetics

The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . It also demonstrates favorable in vivo pharmacokinetic profiles . These properties contribute to the bioavailability of the compound, ensuring it reaches its target site in the bacteria.

Result of Action

The result of the compound’s action is the thwarting of bacterial growth . It possesses antibacterial activity, and testing has revealed its effectiveness against methicillin-resistant Staphylococcus aureus . The compound’s action leads to a disruption in the bacteria’s normal functioning, thereby inhibiting their growth and survival .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the action of the compound.

属性

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3N5O3/c20-15-11-14(19(21,22)23)12-24-17(15)26-7-9-27(10-8-26)18(29)25-16-4-2-1-3-13(16)5-6-28(30)31/h1-4,11-12H,5-10H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWCMWITYQRISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907309.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2907310.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907313.png)

![ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2907317.png)

![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907322.png)